5-Hydroxyaloin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

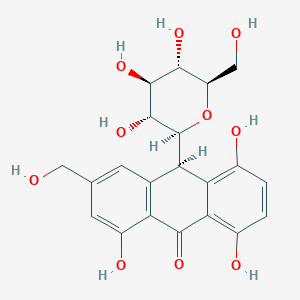

5-Hydroxyaloin A is a complex organic compound characterized by multiple hydroxyl groups and a unique anthracenone structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyaloin A typically involves multi-step organic reactions. These steps may include:

Hydroxylation: Introduction of hydroxyl groups at specific positions on the anthracenone ring.

Glycosylation: Attachment of the oxan-2-yl group through glycosidic bonds.

Oxidation and Reduction: Controlled oxidation and reduction reactions to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

Batch Reactors: For precise control over reaction conditions.

Continuous Flow Reactors: For efficient and scalable production.

Purification Techniques: Such as chromatography and crystallization to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-Hydroxyaloin A undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups back to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Including acids or bases to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-Hydroxyaloin A has the chemical formula C21H22O10 and a molecular weight of 434.4 g/mol. It is categorized as an anthrone-C-glucosyl compound, characterized by its hydroxyl groups and glycosidic linkages that contribute to its bioactivity .

Pharmacological Applications

1. Anti-Inflammatory Effects:

Research indicates that extracts containing this compound exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that Aloe extracts can inhibit pro-inflammatory cytokines and reduce inflammatory responses in various models, including those simulating burn injuries and diabetic wounds . The caffeoyl ester derivative of this compound has been specifically noted for its role in promoting wound healing in diabetic models .

2. Antitumor Activity:

There is emerging evidence supporting the antitumor potential of compounds related to this compound. For example, certain studies have suggested that extracts from Aloe species can induce cell cycle arrest in cancer cells, potentially through mechanisms involving the modulation of cell signaling pathways . The structural characteristics of this compound may enhance its efficacy as a chemotherapeutic agent.

3. Chemotaxonomic Marker:

this compound serves as a chemotaxonomic marker within the Aloe genus, particularly distinguishing species within the sections Pachydendron and Eualoe. Its presence can aid in plant classification and understanding evolutionary relationships among species .

Biochemical Research

1. Biosynthetic Pathways:

The biosynthesis of this compound involves complex metabolic pathways that include hydroxylation processes unique to certain Aloe species. This compound has been identified as part of a significant hydroxylating pathway in anthranoid biosynthesis, highlighting its importance in plant secondary metabolism .

2. Analytical Techniques:

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) have been employed to isolate and quantify this compound from various Aloe extracts. These analytical methods are crucial for assessing the purity and concentration of this compound in research settings .

Agricultural Applications

1. Plant Growth Promotion:

Studies have shown that compounds derived from Aloe, including this compound, can enhance plant growth and resilience against pathogens. This suggests potential applications in agriculture as natural growth promoters or biopesticides .

2. Sustainable Practices:

The extraction and utilization of bioactive compounds like this compound from Aloe species align with sustainable agricultural practices by reducing reliance on synthetic chemicals while promoting biodiversity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Dagne et al., 1997 | Antitumor activity | Extracts containing this compound induced cell cycle arrest in cancer cell lines. |

| Lau et al., 2008 | Wound healing | Demonstrated significant improvement in wound healing in diabetic rats treated with Aloe extracts rich in this compound. |

| Van Wyk et al., 2016 | Chemotaxonomy | Identified this compound as a key marker for distinguishing between Aloe species based on their metabolic profiles. |

Propiedades

Fórmula molecular |

C21H22O10 |

|---|---|

Peso molecular |

434.4 g/mol |

Nombre IUPAC |

(10R)-1,5,8-trihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one |

InChI |

InChI=1S/C21H22O10/c22-5-7-3-8-13(11(26)4-7)18(28)16-10(25)2-1-9(24)15(16)14(8)21-20(30)19(29)17(27)12(6-23)31-21/h1-4,12,14,17,19-27,29-30H,5-6H2/t12-,14-,17-,19+,20-,21+/m1/s1 |

Clave InChI |

LJCDCYLYUCZUGL-UQBALUMJSA-N |

SMILES |

C1=CC(=C2C(=C1O)C(C3=C(C2=O)C(=CC(=C3)CO)O)C4C(C(C(C(O4)CO)O)O)O)O |

SMILES isomérico |

C1=CC(=C2C(=C1O)[C@@H](C3=C(C2=O)C(=CC(=C3)CO)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

SMILES canónico |

C1=CC(=C2C(=C1O)C(C3=C(C2=O)C(=CC(=C3)CO)O)C4C(C(C(C(O4)CO)O)O)O)O |

Sinónimos |

5-hydroxyaloin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.